

# A Comparative Guide to Stavudine Pharmacokinetics Across Diverse Patient Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Stavudine (d4T)**

Cat. No.: **B2772317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of **Stavudine (d4T)**, a nucleoside reverse transcriptase inhibitor, in various patient populations. The data presented is intended to support research and development efforts by offering a clear, objective overview of how patient characteristics can influence drug disposition.

## Executive Summary

Stavudine exhibits significant pharmacokinetic variability across different patient populations, necessitating careful dose consideration in specific groups. While generally well-absorbed with rapid conversion to its active triphosphate form, its clearance is heavily dependent on renal function. This guide summarizes key pharmacokinetic parameters in pediatric, adult, pregnant, and renally and hepatically impaired individuals, providing a basis for informed decision-making in clinical research and drug development.

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Stavudine in different patient populations.

Table 1: Stavudine Pharmacokinetics in Healthy Adults vs. Pediatric Patients

| Parameter                                           | Healthy Adults                      | Pediatric Patients                                                              |
|-----------------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------|
| Bioavailability (F)                                 | ~86% <a href="#">[1]</a>            | Similar to adults                                                               |
| Time to Peak Concentration (T <sub>max</sub> )      | 0.5 - 1.5 hours <a href="#">[2]</a> | Similar to adults                                                               |
| Apparent Volume of Distribution (V <sub>d/F</sub> ) | 46 ± 21 L                           | 0.73 ± 0.32 L/kg <a href="#">[3]</a>                                            |
| Apparent Clearance (CL/F)                           | ~0.44 L/h/kg <a href="#">[4]</a>    | Age-dependent, reaching adult values around 15 years of age <a href="#">[4]</a> |
| Elimination Half-life (t <sub>1/2</sub> )           | 1 - 1.6 hours <a href="#">[2]</a>   | 0.9 - 1.1 hours <a href="#">[2]</a>                                             |

Table 2: Stavudine Pharmacokinetics in Special Populations

| Parameter                                 | Patients with Renal Impairment                                             | Patients with Hepatic Impairment                 | Pregnant Women (Antenatal)                                                   |
|-------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------|
| Area Under the Curve (AUC)                | Increases nonlinearly with declining renal function <a href="#">[5][6]</a> | Not significantly altered <a href="#">[7][8]</a> | 81.6 ± 22.0 µg·min/mL <a href="#">[9][10]</a>                                |
| Apparent Clearance (CL/F)                 | Decreased                                                                  | Similar to healthy controls <a href="#">[7]</a>  | Not significantly different from laboring women <a href="#">[9][10]</a>      |
| Elimination Half-life (t <sub>1/2</sub> ) | 4.8 hours (in adults with renal impairment)<br><a href="#">[2]</a>         | Similar to healthy controls <a href="#">[7]</a>  | 83.5 ± 16.8 min <a href="#">[9][10]</a>                                      |
| Dosage Adjustment                         | Recommended for CrCl < 50 mL/min <a href="#">[8]</a>                       | Not required <a href="#">[7]</a>                 | No specific adjustment recommended, but use with caution <a href="#">[8]</a> |

## Detailed Experimental Protocols

Understanding the methodologies behind the presented data is crucial for its interpretation and application. Below are summaries of typical experimental protocols used in pharmacokinetic studies of Stavudine.

## Study Design for Renal Impairment Assessment

A representative study evaluating the impact of renal impairment on Stavudine pharmacokinetics would typically involve an open-label, single-dose, parallel-group design.

- **Subject Population:** Healthy volunteers with normal renal function (Creatinine Clearance [CrCl] > 80 mL/min) and patients with varying degrees of renal impairment (e.g., mild, moderate, severe, and end-stage renal disease requiring hemodialysis).
- **Dosing:** A single oral dose of Stavudine (e.g., 40 mg) is administered to all participants.
- **Pharmacokinetic Sampling:** Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
- **Drug Concentration Analysis:** Plasma concentrations of Stavudine are determined using a validated high-performance liquid chromatography (HPLC) method.
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to determine key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, CL/F, and t<sub>1/2</sub>.

## Study Design for Pediatric Pharmacokinetic Assessment

A population pharmacokinetic approach is often employed to characterize Stavudine's disposition in children.

- **Subject Population:** A cohort of HIV-infected pediatric patients of various ages receiving Stavudine as part of their antiretroviral therapy.
- **Dosing:** Standard pediatric doses are administered (e.g., 1 mg/kg twice daily).
- **Pharmacokinetic Sampling:** Sparse blood samples are collected at various times post-dose during routine clinical visits.

- Drug Concentration Analysis: Plasma Stavudine concentrations are measured using a validated analytical method.
- Pharmacokinetic Modeling: A population pharmacokinetic model (e.g., a one-compartment model with first-order absorption and elimination) is developed using software like NONMEM to estimate typical population pharmacokinetic parameters and their variability. Covariates such as age, weight, and renal function are evaluated for their influence on the pharmacokinetic parameters.

## Visualizing Pharmacokinetic Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.



[Click to download full resolution via product page](#)

Caption: Metabolic and excretory pathway of Stavudine.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a clinical pharmacokinetic study.



[Click to download full resolution via product page](#)

Caption: Influence of patient populations on key pharmacokinetic parameters.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. Stavudine (Zerit) | Davis's Drug Guide [nursing.unboundmedicine.com]

- 3. publications.aap.org [publications.aap.org]
- 4. Age-related differences in the pharmacokinetics of stavudine in 272 children from birth to 16 years: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of single-dose oral stavudine in subjects with renal impairment and in subjects requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Single-Dose Oral Stavudine in Subjects with Renal Impairment and in Subjects Requiring Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of a single dose of stavudine (d4T) in patients with severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and safety of stavudine in HIV-infected pregnant women and their infants: Pediatric AIDS Clinical Trials Group protocol 332 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to Stavudine Pharmacokinetics Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2772317#comparative-pharmacokinetics-of-stavudine-in-different-patient-populations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)